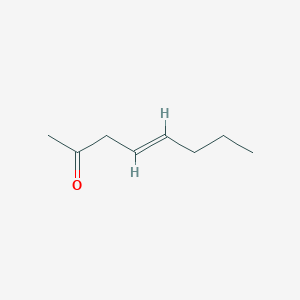
Oct-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-4-en-2-one: is an organic compound with the molecular formula C8H14O . It is a member of the octenone family, which are unsaturated ketones. This compound is known for its distinct aroma, often described as having a black tea-like scent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oct-4-en-2-one typically involves the aldol condensation of octanal with acetone, followed by dehydration. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as zeolites can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oct-4-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or epoxides.
Reduction: It can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether.
Major Products Formed:
Oxidation: Octanoic acid or octene epoxide.
Reduction: Oct-4-en-2-ol.
Substitution: Various substituted octenones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Oct-4-en-2-one is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: this compound is used in the flavor and fragrance industry due to its distinct aroma. It is also used in the production of certain polymers and resins.
Mécanisme D'action
The mechanism by which Oct-4-en-2-one exerts its effects involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, altering their activity. This interaction can affect metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Oct-2-en-4-one: Known for its strawberry jam-like aroma.
Oct-3-en-2-one: Has a nutty character and is used in nut flavors.
Oct-1-en-3-one: Characteristic of cooked mushrooms with an earthy tinge.
Oct-4-en-3-one: Berry-like in character and used in raspberry flavors.
Uniqueness: Oct-4-en-2-one stands out due to its black tea-like aroma, which is distinct from the other members of the octenone family. Its unique scent profile makes it valuable in the flavor and fragrance industry.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(E)-oct-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ |
Clé InChI |
OMKNAWLMVVVCLD-AATRIKPKSA-N |
SMILES isomérique |
CCC/C=C/CC(=O)C |
SMILES canonique |
CCCC=CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















